1-Allyl-3-(pyridin-3-yl)thiourea
Overview
Description
1-Allyl-3-(pyridin-3-yl)thiourea is a useful research compound. Its molecular formula is C9H11N3S and its molecular weight is 193.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Metal Complex Formation
1-Allyl-3-(pyridin-3-yl)thiourea has been studied for its ability to form complexes with various metals. For instance, Ahmed and Bose (1969) found that 1-(2-Pyridyl)-2-thiourea, a related compound, acts as a bidentate ligand, forming complexes with nickel and cobalt. The study reported different configurations of nickel complexes and discussed their spectral parameters, suggesting potential applications in inorganic chemistry and materials science (Ahmed & Bose, 1969).
Spectroscopic Characterization
Orysyk et al. (2011) synthesized and characterized Palladium(II) complexes with 1-allyl-3-(2-pyridyl)thiourea. They examined these complexes using various spectroscopic methods, optimizing conditions for complexation reactions. This research highlights the importance of this compound in developing metal-organic frameworks and coordination chemistry (Orysyk et al., 2011).
Molecular Docking and DNA Binding
Mushtaque et al. (2016) conducted a study involving the synthesis of a similar compound, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea. They performed molecular docking and DNA binding studies, indicating potential applications in the field of drug design and molecular biology. The compound's interaction with DNA was a focus of their research, highlighting its potential relevance in pharmacology and biochemistry (Mushtaque et al., 2016).
Corrosion Inhibition
Research by Hosseini and Azimi (2009) on a related compound, 1-methyl-3-pyridin-2-yl-thiourea, revealed its application in corrosion inhibition. This study is indicative of the potential utility of this compound in the field of materials science, specifically in protecting metals from corrosion (Hosseini & Azimi, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that thioureas, a class of compounds to which 1-allyl-3-(pyridin-3-yl)thiourea belongs, have multiple binding sites, making them flexible ligands for complexation with transition metals . This suggests that the compound may interact with various biological targets, potentially including enzymes or receptors that contain metal ions.
Mode of Action
It is known that thioureas can cyclize under the action of acids or halogens to form 1,3-thiazolines . This suggests that the compound may undergo similar transformations in biological systems, potentially leading to interactions with its targets.
Result of Action
It is known that thioureas and their derivatives have demonstrated varied biological activities, such as antitumor, antiviral, antimicrobial, and antiparasitic properties . This suggests that this compound may have similar effects.
Properties
IUPAC Name |
1-prop-2-enyl-3-pyridin-3-ylthiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-2-5-11-9(13)12-8-4-3-6-10-7-8/h2-4,6-7H,1,5H2,(H2,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUSFUDLPFIRKEX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=S)NC1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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